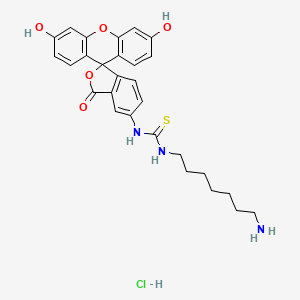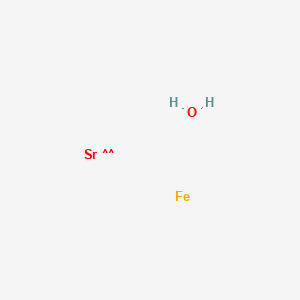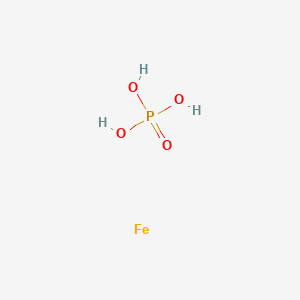
Iron;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron;phosphoric acid, commonly referred to as iron phosphate, is a compound formed by the reaction of iron with phosphoric acid. This compound is known for its diverse applications in various fields, including agriculture, industry, and scientific research. Iron phosphate is often used as a precursor for synthesizing other compounds, such as lithium iron phosphate, which is widely used in battery technology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron phosphate can be synthesized through various methods. One common method involves the reaction of iron salts, such as iron(III) chloride or iron(III) sulfate, with phosphoric acid. The reaction typically occurs under acidic conditions and involves the dissolution of iron salts followed by the precipitation of iron phosphate . Another method involves the direct reaction of iron metal with phosphoric acid, resulting in the formation of iron phosphate and hydrogen gas .
Industrial Production Methods
In industrial settings, iron phosphate is often produced by treating iron-containing materials, such as iron ore or iron scrap, with phosphoric acid. The process involves leaching the iron material with concentrated phosphoric acid, followed by purification and crystallization to obtain iron phosphate . This method is commonly used in the production of high-purity iron phosphate for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Iron phosphate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Iron phosphate can participate in redox reactions, where iron can change its oxidation state.
Substitution Reactions: Iron phosphate can undergo substitution reactions with other metal ions, leading to the formation of mixed metal phosphates.
Common Reagents and Conditions
Common reagents used in reactions involving iron phosphate include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and various metal salts for substitution reactions. These reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving iron phosphate include various iron oxides, mixed metal phosphates, and hydrogen gas (in the case of reduction reactions) .
Aplicaciones Científicas De Investigación
Iron phosphate has a wide range of scientific research applications, including:
Battery Technology: Iron phosphate is a key precursor for the synthesis of lithium iron phosphate, a popular cathode material in lithium-ion batteries.
Wastewater Treatment: Iron phosphate is employed in the removal of heavy metals and phosphates from wastewater, helping to reduce environmental pollution.
Agriculture: Iron phosphate is used as a fertilizer to provide essential nutrients to plants, promoting healthy growth and development.
Mecanismo De Acción
The mechanism of action of iron phosphate varies depending on its application. In battery technology, iron phosphate acts as a cathode material, where lithium ions intercalate into the iron phosphate structure during charging and discharging cycles . In catalysis, iron phosphate provides active sites for chemical reactions, facilitating the conversion of reactants to products . In wastewater treatment, iron phosphate reacts with heavy metals and phosphates, forming insoluble precipitates that can be easily removed from the water .
Comparación Con Compuestos Similares
Iron phosphate can be compared with other similar compounds, such as:
Aluminum Phosphate: Similar to iron phosphate, aluminum phosphate is used in catalysis and wastewater treatment.
Calcium Phosphate: Calcium phosphate is widely used in agriculture as a fertilizer and in medicine for bone repair.
Zinc Phosphate: Zinc phosphate is primarily used as a corrosion inhibitor in coatings and paints.
Conclusion
Iron;phosphoric acid, or iron phosphate, is a versatile compound with numerous applications in various fields. Its unique properties make it an essential material in battery technology, catalysis, wastewater treatment, and agriculture. The diverse synthetic routes and reaction conditions for producing iron phosphate, along with its wide range of applications, highlight its importance in scientific research and industrial processes.
Propiedades
Número CAS |
18718-08-6 |
|---|---|
Fórmula molecular |
FeH3O4P |
Peso molecular |
153.84 g/mol |
Nombre IUPAC |
iron;phosphoric acid |
InChI |
InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
Clave InChI |
RFGNMWINQUUNKG-UHFFFAOYSA-N |
SMILES canónico |
OP(=O)(O)O.[Fe] |
Números CAS relacionados |
50602-84-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B12343666.png)
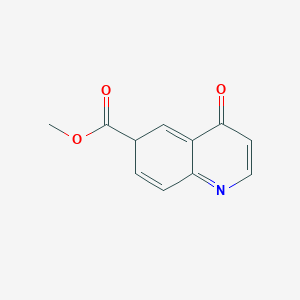
![5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12343677.png)

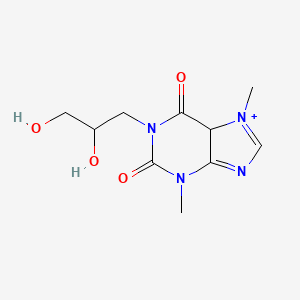
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12343700.png)

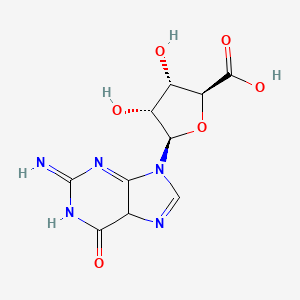
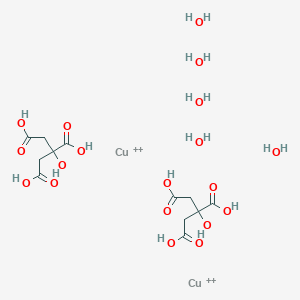
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)

